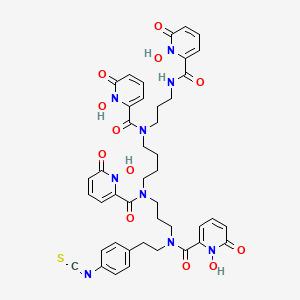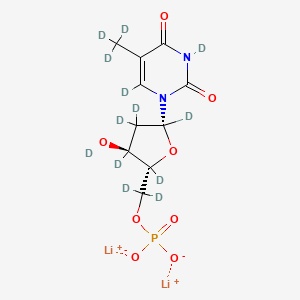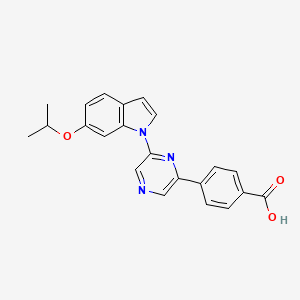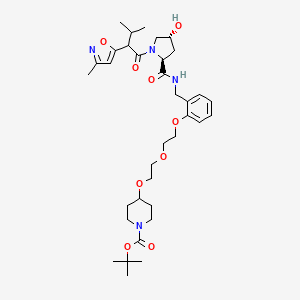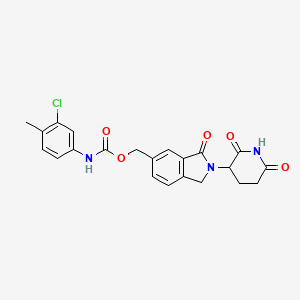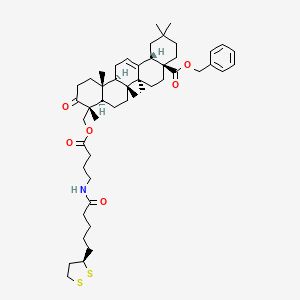
Anti-inflammatory agent 65
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 65: is a compound derived from Hederagonic acid, known for its potent anti-inflammatory properties. It inhibits the release of nitric oxide, prevents the nuclear translocation of IRF3 and p65, and disrupts the STING/IRF3/NF-κB signaling pathway, thereby reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 65 involves multiple steps, starting from Hederagonic acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that modify the Hederagonic acid structure to enhance its anti-inflammatory properties .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories with advanced equipment. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is produced in small batches due to its complex synthesis and the need for stringent quality control .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 65 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its anti-inflammatory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of anti-inflammatory activity .
Scientific Research Applications
Anti-inflammatory agent 65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anti-inflammatory activity.
Biology: Investigated for its role in modulating immune responses and inflammation at the cellular level.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 65 involves several key steps:
Inhibition of Nitric Oxide Release: The compound inhibits the release of nitric oxide, a molecule involved in the inflammatory response.
Prevention of Nuclear Translocation: It prevents the nuclear translocation of IRF3 and p65, which are transcription factors that play a crucial role in the inflammatory process.
Disruption of Signaling Pathways: this compound disrupts the STING/IRF3/NF-κB signaling pathway, which is essential for the activation of inflammatory responses
Comparison with Similar Compounds
Hederagonic acid derivatives: Other derivatives of Hederagonic acid with varying degrees of anti-inflammatory activity.
Non-steroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen and aspirin, which also inhibit inflammatory pathways but through different mechanisms.
Corticosteroids: Potent anti-inflammatory agents that act through the suppression of the immune system
Uniqueness: Anti-inflammatory agent 65 is unique due to its specific mechanism of action involving the STING/IRF3/NF-κB signaling pathway. This pathway is not commonly targeted by other anti-inflammatory agents, making this compound a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C49H71NO6S2 |
|---|---|
Molecular Weight |
834.2 g/mol |
IUPAC Name |
benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C49H71NO6S2/c1-44(2)25-27-49(43(54)55-32-34-13-8-7-9-14-34)28-26-47(5)36(37(49)31-44)18-19-39-45(3)23-21-40(51)46(4,38(45)20-24-48(39,47)6)33-56-42(53)17-12-29-50-41(52)16-11-10-15-35-22-30-57-58-35/h7-9,13-14,18,35,37-39H,10-12,15-17,19-33H2,1-6H3,(H,50,52)/t35-,37+,38-,39-,45+,46+,47-,48-,49+/m1/s1 |
InChI Key |
CXYOHHBRPKBBGC-GNPGCPQZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)COC(=O)CCCNC(=O)CCCC[C@@H]7CCSS7 |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)COC(=O)CCCNC(=O)CCCCC6CCSS6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
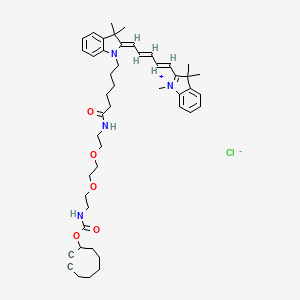

![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
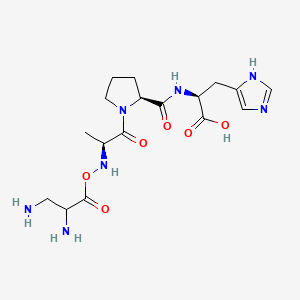
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

